molecular formula C17H11BrClNO2S2 B4957474 (5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 6172-72-1

(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4957474
CAS No.: 6172-72-1
M. Wt: 440.8 g/mol
InChI Key: KHDGYNGNTRUHKH-OVCLIPMQSA-N
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Description

(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of (5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the bromine and chlorine-substituted phenyl group: This step involves the reaction of the thiazolidinone intermediate with a bromine and chlorine-substituted benzaldehyde under acidic or basic conditions to form the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The bromine and chlorine atoms in the phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can be compared with other similar compounds, such as:

    Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substitution patterns and biological activities.

    Benzothiazoles: These compounds contain a benzene ring fused to a thiazole ring and have different chemical and biological properties.

    Sulfonylureas: These compounds contain a sulfonylurea group and are used as antidiabetic agents.

Biological Activity

The compound (5E)-5-({5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and antidiabetic properties. Modifications at various positions of the thiazolidin ring can significantly influence their biological activities. The presence of halogen substituents, such as bromine and chlorine in this compound, is known to enhance its pharmacological profile by improving potency and selectivity.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. The minimum inhibitory concentration (MIC) values for these compounds often surpass those of traditional antibiotics, indicating their potential as new antimicrobial agents .

CompoundMIC (µM)Activity
Compound A0.21Effective against Pseudomonas aeruginosa
Compound B<0.1Effective against MRSA
Compound C0.15Effective against E. coli

Anticancer Activity

Thiazolidin-4-one derivatives are recognized for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition. The compound has shown promising results in preliminary assays, suggesting it may act as a multi-target inhibitor against different cancer types .

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory effects of thiazolidin-4-one derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Additionally, antioxidant assays have indicated that these compounds can scavenge free radicals effectively, providing a protective effect against oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the introduction of electron-withdrawing groups like bromine and chlorine enhances the biological activity of thiazolidin derivatives by increasing their lipophilicity and binding affinity to biological targets. The specific positioning of these substituents is crucial for maximizing efficacy .

Case Studies

Several case studies highlight the efficacy of thiazolidin derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidin derivatives against resistant bacterial strains and found that certain modifications significantly increased potency compared to standard treatments.
  • Anticancer Potential : In vitro studies demonstrated that specific thiazolidin derivatives could inhibit growth in breast cancer cell lines by inducing apoptosis through caspase activation.
  • In Vivo Studies : Animal models treated with thiazolidin derivatives exhibited reduced tumor growth rates and improved survival rates compared to control groups.

Properties

IUPAC Name

(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGYNGNTRUHKH-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367501
Record name STK092442
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6172-72-1
Record name STK092442
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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